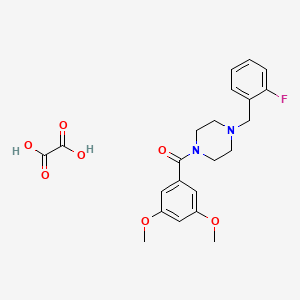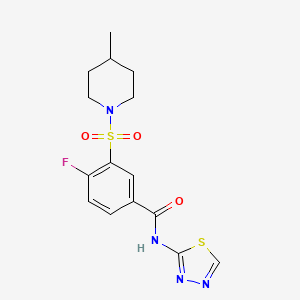![molecular formula C25H31N3O3 B5074324 N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide](/img/structure/B5074324.png)
N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by its unique structure, which includes an indole moiety, a piperidine ring, and a methoxyethyl group. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Piperidine Ring Formation: The piperidine ring can be formed through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Coupling Reactions: The indole and piperidine moieties are then coupled using a suitable linker, such as a methylene group, through reductive amination or other coupling reactions.
Final Assembly: The final step involves the attachment of the benzamide group through amide bond formation, typically using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, leading to the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
作用機序
The mechanism of action of N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may play a key role in binding to these targets, while the piperidine ring and benzamide group contribute to the overall binding affinity and specificity. The exact pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide: Unique due to its specific combination of functional groups and structural features.
Other Benzamides: Compounds like sulpiride or tiapride, which have different substituents but share the benzamide core.
Indole Derivatives: Compounds like tryptamine or serotonin, which contain the indole moiety but differ in other structural aspects.
Uniqueness
This compound is unique due to its specific combination of an indole moiety, a piperidine ring, and a benzamide group. This combination may confer unique biological activities and binding properties, making it a compound of interest for further research and development.
特性
IUPAC Name |
N-(2-methoxyethyl)-3-[1-[(3-methyl-1H-indol-2-yl)methyl]piperidin-4-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-18-22-8-3-4-9-23(22)27-24(18)17-28-13-10-20(11-14-28)31-21-7-5-6-19(16-21)25(29)26-12-15-30-2/h3-9,16,20,27H,10-15,17H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJAZNZCOQATQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)CN3CCC(CC3)OC4=CC=CC(=C4)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-methyl-5-{4-[4-(4-morpholinyl)benzoyl]-1-piperazinyl}-3(2H)-pyridazinone](/img/structure/B5074251.png)

![4-Acetamido-N-[4-(morpholine-4-sulfonyl)phenyl]benzamide](/img/structure/B5074258.png)
![2-[4-[[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]sulfonylguanidine](/img/structure/B5074265.png)

![1-[5-(4-ethylphenoxy)pentyl]pyrrolidine](/img/structure/B5074272.png)
![Ethyl 5-{[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}-2-(3-fluorobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B5074282.png)
![5-(3-hydroxypropylamino)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B5074286.png)
![4-[[3-(3-methoxyphenyl)-1,2-oxazol-5-yl]methyl]-1-(1H-pyrazol-5-ylmethyl)piperidin-4-ol](/img/structure/B5074300.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5074301.png)

![6-amino-1-benzyl-3-methyl-4-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5074311.png)
![N-[6,6-dimethyl-1-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-pyridinecarboxamide](/img/structure/B5074313.png)
![3-(1,3-benzodioxol-5-yl)-5-(2,3-dihydro-1H-inden-2-yl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B5074318.png)
